meta-Fexofenadine
Overview
Description
Meta-Fexofenadine, also known as meta-MDL-16455, is an isomer of Fexofenadine . Fexofenadine, sold under the brand name Allegra among others, is an antihistamine pharmaceutical drug used in the treatment of allergy symptoms, such as hay fever and urticaria . It is a selective peripheral H1 blocker .
Molecular Structure Analysis
The meta-Fexofenadine molecule contains a total of 79 bond(s). There are 40 non-H bond(s), 19 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 3 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .Physical And Chemical Properties Analysis
The phase transformation of Fexofenadine Hydrochloride (FXD) was studied and quantified with XRD and thermal analysis . When FXD was mixed with water, it rapidly converted to Form II, while the conversion is retarded when FXD is formulated with excipients .Scientific Research Applications
Fexofenadine, an H1-receptor selective antihistamine, exhibits consistent efficacy and safety in the treatment of allergic rhinitis and urticaria. It is effective in reducing pruritus associated with atopic dermatitis (Kawashima et al., 2003).
The interaction between Fexofenadine and Probenecid suggests that the renal drug-drug interaction between them is explained by an inhibition of the renal uptake of Fexofenadine via human organic anion transporter 3 (hOAT3) (Tahara et al., 2006).
Fexofenadine is rapidly absorbed and suitable for once daily administration, making it effective in relieving symptoms of sneezing, rhinorrhea, itchy nose, palate, throat, and itchy, watery, red eyes in patients with seasonal allergic rhinitis. It has been compared favorably with other antihistamines like loratadine and cetirizine in clinical trials (Simpson & Jarvis, 2000).
Fexofenadine's safety in activities requiring alertness, like driving, has been studied, showing no impairment of psychomotor performance, even when combined with moderate alcohol intake (Vermeeren & O'Hanlon, 1998).
The bioavailability of Fexofenadine can be affected by the consumption of grapefruit juice, which is linked to the functioning of organic anion transporting polypeptides (Dresser, Kim & Bailey, 2005).
Fexofenadine has been used as a model probe in both in vitro and in vivo investigations to understand mechanistic aspects of drug-drug interactions, due to its unique disposition via drug transporters (Yao & Srinivas, 2012).
A systematic review and meta-analysis of randomized, double-blind, placebo-controlled clinical trials found that Fexofenadine is effective and safe for the treatment of allergic rhinitis, with a significant reduction of total symptom scores and individual nasal symptom scores (Compalati et al., 2011).
Future Directions
properties
IUPAC Name |
2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHUKJMCYGRCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744093 | |
Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
meta-Fexofenadine | |
CAS RN |
479035-75-1 | |
Record name | 3-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl benzeneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479035751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL BENZENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MJ77LD5RJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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